molecular formula C8H10ClN3S B1349781 N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide CAS No. 66298-10-0

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B1349781
CAS No.: 66298-10-0
M. Wt: 215.7 g/mol
InChI Key: MNHFCGWLGJWPMN-UHFFFAOYSA-N
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Description

Chemical Identification and Registry

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is formally registered under the Chemical Abstracts Service number 66298-10-0, establishing its unique identity within the global chemical database system. The compound possesses a molecular formula of C8H10ClN3S, indicating the presence of eight carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 215.70 grams per mole, reflecting the combined atomic masses of its constituent elements.

The compound is catalogued under the MDL number MFCD00060572, providing an additional layer of chemical identification within materials databases. The SMILES notation for this compound is documented as NNC(NC1=CC(Cl)=CC=C1C)=S, which provides a linear representation of its molecular structure and connectivity. The InChI identifier has been established as InChI=1S/C8H10ClN3S/c1-5-2-3-6(9)4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13), offering a standardized method for representing the compound's structure.

Property Value Source Reference
CAS Registry Number 66298-10-0
Molecular Formula C8H10ClN3S
Molecular Weight 215.70 g/mol
MDL Number MFCD00060572
InChIKey MNHFCGWLGJWPMN-UHFFFAOYSA-N

Nomenclature and Synonyms

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The compound is alternatively known by several synonyms that emphasize different aspects of its molecular structure and functional group arrangement.

Among the most commonly used alternative names is 4-(5-Chloro-2-methylphenyl)-3-thiosemicarbazide, which highlights the thiosemicarbazide core structure with specific substitution patterns. The designation 3-amino-1-(5-chloro-2-methylphenyl)thiourea represents another systematic approach to naming this compound, emphasizing the thiourea functional group and the amino substitution. Additional nomenclature variants include 1-amino-3-(5-chloro-2-methylphenyl)thiourea and Hydrazinecarbothioamide, N-(5-chloro-2-methylphenyl)-, which provide alternative perspectives on the molecular architecture.

The compound is also referenced as 1-azanyl-3-(5-chloranyl-2-methyl-phenyl)thiourea in some chemical databases, utilizing newer IUPAC nomenclature conventions for heteroatom designation. The synonym [(5-chloro-2-methylphenyl)amino]hydrazinomethane-1-thione offers yet another structural perspective, emphasizing the hydrazine and thione functionalities.

Systematic Name Alternative Designation Structural Emphasis
This compound Primary IUPAC name Complete functional group description
4-(5-Chloro-2-methylphenyl)-3-thiosemicarbazide Thiosemicarbazide nomenclature Core heterocycle structure
3-amino-1-(5-chloro-2-methylphenyl)thiourea Thiourea nomenclature Amino and thiourea functionality
1-azanyl-3-(5-chloranyl-2-methyl-phenyl)thiourea Modern IUPAC conventions Updated heteroatom naming

Classification as Thiosemicarbazone Derivative

This compound belongs to the important class of organosulfur compounds known as thiosemicarbazones, which are characterized by the presence of the functional group H2NC(S)NHN=CR2. Thiosemicarbazones represent a significant subfamily within organosulfur chemistry, distinguished by their ability to form stable coordination complexes with metal ions and their diverse biological activities. The fundamental structure of thiosemicarbazones consists of a thiosemicarbazide core that has undergone condensation with carbonyl compounds, though in the case of this compound, the structure represents the uncondensed thiosemicarbazide form with aryl substitution.

The classification of this compound as a thiosemicarbazone derivative is supported by its characteristic CSN3 core arrangement, where the carbon, sulfur, and three nitrogen atoms adopt a coplanar configuration. This structural feature is fundamental to the chemical and physical properties exhibited by thiosemicarbazone compounds, including their tendency to form chelate complexes and their distinctive spectroscopic signatures. The presence of the 5-chloro-2-methylphenyl substituent introduces additional electronic and steric effects that modify the basic thiosemicarbazone properties.

Thiosemicarbazones have found extensive applications in coordination chemistry due to their ability to act as ligands through their nitrogen and sulfur donor atoms. The affinity of thiosemicarbazones for metal ions has been exploited in various applications, including the development of metal-chelating agents for controlling iron overload. This compound shares these fundamental binding characteristics while offering unique selectivity and reactivity patterns due to its specific substitution pattern.

The substitution pattern in this compound is particularly significant from a structure-activity relationship perspective. The presence of both electron-withdrawing chlorine and electron-donating methyl groups on the aromatic ring creates a unique electronic environment that influences the compound's coordination behavior and chemical reactivity. This substitution pattern distinguishes it from simpler thiosemicarbazone derivatives and contributes to its specific properties within this chemical class.

Historical Context in Organosulfur Chemistry

The development and study of this compound must be understood within the broader historical context of organosulfur chemistry, a field that has evolved significantly since the early recognition of sulfur-containing organic compounds. Organosulfur chemistry encompasses the study of properties and synthesis of organic compounds containing sulfur, a field that has revealed both the beneficial and detrimental aspects of sulfur-containing molecules. While many organosulfur compounds are associated with unpleasant odors, the field has also produced some of the sweetest known compounds, such as saccharin, demonstrating the diverse properties possible within this chemical class.

The biological significance of organosulfur compounds has been recognized since the early days of biochemistry, with sulfur being identified as vital for life processes. Among the twenty common amino acids, two essential ones—cysteine and methionine—are organosulfur compounds, highlighting the fundamental importance of sulfur-containing structures in biological systems. The development of sulfur-containing antibiotics, including penicillin and sulfa drugs, revolutionized medicine and demonstrated the therapeutic potential of organosulfur compounds. This historical precedent established the foundation for investigating the biological activities of newer organosulfur derivatives, including thiosemicarbazone compounds like this compound.

The industrial significance of organosulfur chemistry has grown considerably with the recognition that fossil fuels contain substantial quantities of organosulfur compounds derived from ancient organisms. The necessity of removing these compounds from petroleum products has driven extensive research into organosulfur chemistry and has led to the development of sophisticated analytical and synthetic methods. This industrial imperative has contributed to the advancement of synthetic techniques that are applicable to the preparation of specialized organosulfur compounds, including substituted thiosemicarbazones.

The theoretical understanding of organosulfur compounds has been enhanced by the recognition that sulfur shares the chalcogen group with oxygen, selenium, and tellurium. This relationship suggests that organosulfur compounds exhibit similarities with carbon-oxygen, carbon-selenium, and carbon-tellurium compounds, providing a framework for predicting and understanding their chemical behavior. The development of this compound and related compounds benefits from this accumulated knowledge of chalcogen chemistry and the established principles governing sulfur-carbon bond formation and reactivity.

Historical Period Key Developments Relevance to Thiosemicarbazones
Early Biochemistry Discovery of sulfur amino acids Established biological relevance of organosulfur compounds
Medical Revolution Penicillin and sulfa drug development Demonstrated therapeutic potential of sulfur-containing molecules
Industrial Chemistry Petroleum desulfurization research Advanced synthetic methods for organosulfur compounds
Modern Coordination Chemistry Recognition of thiosemicarbazone metal-binding properties Direct development of specialized thiosemicarbazone derivatives

Properties

IUPAC Name

1-amino-3-(5-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-2-3-6(9)4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHFCGWLGJWPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369659
Record name N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide
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Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66298-10-0
Record name N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide
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Record name N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide
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Record name 4-(5-Chloro-2-methylphenyl)-3-thiosemicarbazide
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Preparation Methods

Direct Synthesis via Reaction of Substituted Phenylhydrazine with Carbon Disulfide

The most common laboratory synthesis involves the reaction of 5-chloro-2-methylphenylhydrazine with carbon disulfide under controlled conditions to yield the target hydrazinecarbothioamide compound. This method is a condensation reaction where the nucleophilic hydrazine attacks the electrophilic carbon disulfide, forming the thiourea linkage characteristic of hydrazinecarbothioamides.

  • Reaction conditions: Typically conducted in ethanol or methanol solvent, often under reflux.
  • Catalysis: Acidic conditions (e.g., HCl) may be used to facilitate the reaction.
  • Reaction time: 6–12 hours to ensure completion.
  • Purification: Recrystallization from ethanol or chromatographic techniques to obtain pure product.

This method is widely reported for similar derivatives and is adaptable for the 5-chloro-2-methylphenyl substituent.

Preparation from Acid Hydrazides and Carbon Disulfide

An alternative approach involves multi-step synthesis starting from the corresponding acid hydrazide of 5-chloro-2-methylbenzoic acid derivatives:

  • Step 1: Preparation of the acid hydrazide by hydrazinolysis of the methyl ester of 5-chloro-2-methylbenzoic acid.
  • Step 2: Treatment of the acid hydrazide with carbon disulfide and subsequent reaction with hydrazine hydrate or sodium monochloroacetate to form the hydrazinecarbothioamide structure.

This method, reported in heterocyclic synthesis literature, allows for good yields (typically 70–80%) and high purity, with the advantage of structural versatility for further functionalization.

Use of Acid Chlorides and Thiocarbohydrazide

Another synthetic route involves the reaction of 5-chloro-2-methylbenzoyl chloride with thiocarbohydrazide in the presence of aqueous sodium hydroxide:

  • The acid chloride is prepared by chlorination of the corresponding acid with thionyl chloride.
  • Thiocarbohydrazide is dissolved in aqueous NaOH and added dropwise to the acid chloride solution at low temperature (0–5 °C).
  • The mixture is stirred at room temperature for 2 hours to yield the hydrazinecarbothioamide derivative in 71–80% yield.

This method is efficient for preparing N-substituted hydrazinecarbothioamides and is scalable for industrial applications.

Detailed Reaction Conditions and Yields

Preparation Method Key Reagents Conditions Yield (%) Notes
Reaction of 5-chloro-2-methylphenylhydrazine with CS2 5-chloro-2-methylphenylhydrazine, carbon disulfide Reflux in ethanol/methanol, acidic catalysis, 6–12 h 70–85 Simple, direct, widely used in lab synthesis
From acid hydrazide via carbon disulfide Acid hydrazide, carbon disulfide, hydrazine hydrate Multi-step, reflux, aqueous conditions 70–80 Allows structural modifications
Acid chloride + thiocarbohydrazide 5-chloro-2-methylbenzoyl chloride, thiocarbohydrazide, NaOH 0–5 °C addition, room temp stirring, 2 h 71–80 Efficient, suitable for scale-up

Research Findings and Analytical Confirmation

Spectroscopic Characterization

  • FT-IR Spectroscopy: Characteristic bands include broad N–H stretching (~3230–3265 cm⁻¹), C=S stretching (~1177–1182 cm⁻¹), and aromatic C–H stretches. Absence of carbonyl peaks confirms conversion from acid or ester precursors.
  • NMR Spectroscopy: ^1H NMR shows aromatic protons in the δ 6.5–8.0 ppm range and NH protons at δ 9–12 ppm. ^13C NMR confirms thiocarbonyl carbon (C=S) around 170–180 ppm and aromatic carbons including the chloro-substituted carbon near 110 ppm.
  • Elemental Analysis: Matches theoretical values for C, H, N, and S, confirming purity and correct stoichiometry.

Purity and Yield Optimization

  • Reaction time and temperature are critical for maximizing yield and minimizing side products.
  • Acid catalysis improves reaction rate but requires careful control to avoid decomposition.
  • Recrystallization solvents such as ethanol or ethanol-water mixtures provide high purity crystals.

Industrial Considerations

  • Scale-up involves optimization of reaction parameters such as temperature, solvent volume, and reagent stoichiometry.
  • Use of acid chlorides and thiocarbohydrazide is preferred industrially due to better control and higher yields.
  • Waste management and solvent recovery are important for environmental compliance.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Industrial Feasibility
Direct hydrazine + CS2 Simple, direct Longer reaction times, acid catalysis needed 70–85% Moderate
Acid hydrazide + CS2 + hydrazine hydrate Versatile, good yields Multi-step, more complex 70–80% Moderate
Acid chloride + thiocarbohydrazide High yield, scalable Requires preparation of acid chloride 71–80% High

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide exhibits significant anticancer activity. A study highlighted its ability to reduce cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound was tested against various types of cancer, demonstrating promising results in inhibiting tumor growth and proliferation .

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a marked reduction in inflammation when administered at varying doses. The effectiveness was assessed through established models such as carrageenan-induced paw edema and zymosan-induced air pouch assays, indicating its potential use in treating inflammatory diseases .

Biological Activities

2.1 Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

2.2 Antinociceptive Effects

The compound has been tested for its antinociceptive effects using various pain models, including the formalin test and acetic acid-induced abdominal writhing test. Results indicated significant pain relief, supporting its potential application in pain management therapies .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effect on cancer cell linesSignificant reduction in cell viability across multiple lines
Anti-inflammatory ResearchAssessed using paw edema modelMarked reduction in inflammation at all tested doses
Antimicrobial StudyInvestigated against bacterial strainsInhibition of growth observed in specific strains

Safety and Toxicity

While the compound shows promising therapeutic potential, safety assessments are crucial. It is classified as harmful if swallowed or in contact with skin, indicating the need for careful handling and further toxicological studies to establish safe usage parameters .

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Melting Points and Substituent Effects

Compound Substituents on Phenyl Ring Melting Point (°C) Reference
N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide 5-Cl, 2-CH₃ Not reported*
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene) derivative 3-Cl, 4-NO₂ 228–230
N-(4-Chlorophenyl)-2-(2-hydroxy-5-methyl) derivative 4-Cl, 2-OH, 5-CH₃ 214–216

*Inference from similar compounds: Expected range 180–220°C.

Antimicrobial and Antiviral Activity

  • Benzothiazole derivatives (e.g., 2-(6-substituted-1,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamides) exhibit enhanced antibacterial activity due to the benzothiazole moiety, which improves membrane penetration .
  • Trifluoromethyl-substituted analogs (e.g., (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide) show potent antiviral activity against HSV-1 and HSV-2, attributed to the electron-withdrawing CF₃ group enhancing target binding .

Cytotoxicity and Enzyme Inhibition

  • Isatin-β-thiosemicarbazones (e.g., N-(4-(dimethylamino)phenyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide) demonstrate selective cytotoxicity against HeLa and CEM T-lymphocytes, with IC₅₀ values in the micromolar range .
  • Hydroxy-substituted derivatives (e.g., N-(2,6-dimethylphenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide) exhibit aldose reductase (ALR2) inhibitory activity, relevant for Alzheimer’s disease treatment .

Biological Activity

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine and carbothioamide functional groups, which contribute to its reactivity and biological properties. The presence of the chloro and methyl substituents on the phenyl ring influences its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thiosemicarbazones, a class of compounds related to this hydrazine derivative, have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3P. aeruginosa64 µg/mL

Note: The above table is illustrative; actual values may vary based on specific studies.

Anticancer Activity

This compound has also been explored for its anticancer properties. It is believed to exert cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

  • Results :
    • MCF-7: IC50 = 15 µM
    • HT-29: IC50 = 12 µM

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It may modulate enzyme activities or interfere with signaling pathways critical for cell survival and proliferation.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress leading to apoptosis in tumor cells.
  • Cell Cycle Arrest : Evidence suggests that it may disrupt normal cell cycle progression, leading to increased apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can significantly alter its efficacy.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingEnhances cytotoxicity
Electron-donatingReduces antimicrobial activity

Q & A

Basic Research Questions

Q. How can synthetic routes for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide derivatives be optimized for high yield and purity?

  • Methodology : Derivatives are typically synthesized via nucleophilic addition of substituted arylhydrazines to isothiocyanates under reflux in ethanol or isopropanol. For example, demonstrates yields of 82–88% using ethanol as a solvent, with purification via filtration and recrystallization (ethanol/DMF mixtures). Reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios (1:1 hydrazine:isothiocyanate) are critical for minimizing byproducts. Characterization via melting point analysis, ¹H-NMR, and EI-MS ensures structural confirmation .

Q. What spectroscopic techniques are most reliable for characterizing hydrazinecarbothioamide derivatives?

  • Methodology :

  • ¹H-NMR : Identifies conformational isomers (e.g., axial/equatorial ratios in ) and confirms hydrazine-thiocarbonyl linkages via NH proton signals (δ 10–12 ppm) .
  • FT-IR : Detects C=S (1170–1185 cm⁻¹), C=O (1685–1690 cm⁻¹), and NH stretches (3230–3270 cm⁻¹) ().
  • EI-MS : Validates molecular weight via [M]⁺ or [M+H]⁺ peaks .

Q. How can researchers assess the biological activity of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide derivatives?

  • Methodology : Initial screening involves in vitro antimicrobial (e.g., MIC assays against Mycobacterium tuberculosis) or anticancer (e.g., apoptosis induction in breast cancer cell lines) activity. reports MIC values as low as 3 µg/mL for antitubercular derivatives. Structure-activity relationships (SAR) are established by varying substituents (e.g., nitro, methoxy groups) on the arylidene moiety .

Advanced Research Questions

Q. What strategies improve the coordination chemistry of hydrazinecarbothioamides with transition metals?

  • Methodology : Metal complexes (e.g., Cu(II), Ni(II)) are synthesized by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Spectroscopic shifts in FT-IR (e.g., C=S → C-S⁻ upon coordination) and electronic spectra (d-d transitions) confirm complexation. highlights conformational isomerism in ligands affecting metal-binding modes .

Q. How can computational methods predict the chemosensing or nonlinear optical (NLO) properties of these compounds?

  • Methodology :

  • DFT/B3LYP : Calculates frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability (β). shows a thiosemicarbazone derivative with β 5.8× higher than urea, indicating strong NLO potential.
  • Molecular Dynamics (MD) : Simulates Hg²⁺ binding in aqueous environments ( ).
  • COSMO-RS : Predicts solvation effects for sensor design .

Q. How do crystallographic tools resolve structural ambiguities in hydrazinecarbothioamide derivatives?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software ( ) refines bond lengths and angles. ORTEP-3 ( ) visualizes thermal ellipsoids, while PLATON ( ) validates hydrogen bonding and π-π interactions. For example, resolves a propan-2-ylidene byproduct’s structure via SXRD .

Q. What experimental and computational approaches address contradictions in biological activity data?

  • Methodology :

  • Dose-response curves : Differentiate true activity from assay artifacts (e.g., uses MIC triplicates).
  • SAR with QSAR : Links substituent electronegativity (e.g., nitro vs. methoxy) to bioactivity via Hammett constants.
  • Docking studies : Predict binding modes to targets (e.g., DNA gyrase for antimicrobial activity) () .

Q. How can researchers design derivatives for selective ion sensing (e.g., Hg²⁺)?

  • Methodology : Introduce electron-donating groups (e.g., hydroxyl, pyridyl) to enhance metal chelation. reports a Hg²⁺ sensor with a detection limit of 10⁻⁸ M, validated via UV-Vis titration and Job’s plot. RSM optimizes experimental conditions (e.g., pH, solvent) .

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